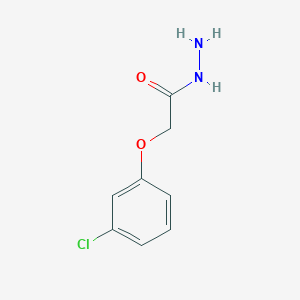

2-(3-Chlorophenoxy)acetohydrazide

Description

Contextualization of Acetohydrazide and Phenoxyacetohydrazide Derivatives in Contemporary Medicinal Chemistry Research

The core of these molecules, the hydrazide-hydrazone linkage, is a key pharmacophore that has been successfully incorporated into a multitude of biologically active compounds. wisdomlib.org Research has demonstrated that derivatives of acetohydrazide possess a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. wisdomlib.orgontosight.airsc.orgresearchgate.net This versatility makes them attractive starting points for drug discovery programs.

Phenoxyacetohydrazide derivatives, which incorporate a phenoxy group, have also shown significant promise. The addition of the phenoxy moiety provides a scaffold that can be readily functionalized, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. tandfonline.comtandfonline.com Studies have highlighted the potential of these derivatives as, for example, urease inhibitors, which could have applications in treating infections caused by Helicobacter pylori. tandfonline.comtandfonline.com The ability to synthesize a diverse library of these compounds through relatively straightforward chemical reactions further enhances their appeal in medicinal chemistry. wisdomlib.orgtandfonline.com

The general synthetic route to many of these derivatives often involves the reaction of a substituted phenoxy acetic acid with an appropriate hydrazine (B178648) hydrate (B1144303), followed by condensation with various aldehydes or ketones to generate the final hydrazone products. wisdomlib.orgtandfonline.com This modular approach allows for the systematic exploration of the structure-activity relationships (SAR) of these compounds, a crucial aspect of modern drug development.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNACEDCCPWLZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 3 Chlorophenoxy Acetohydrazide

Established Synthetic Routes to 2-(Chlorophenoxy)acetohydrazide Isomers

The synthesis of 2-(chlorophenoxy)acetohydrazide isomers is a well-established process in organic chemistry, primarily achieved through a two-step approach involving esterification followed by hydrazinolysis. This method is widely utilized for its efficiency and versatility in producing a range of acetohydrazide derivatives.

Esterification and Subsequent Hydrazinolysis Approaches for Acetohydrazide Moiety Formation

The most common and reliable method for synthesizing 2-(chlorophenoxy)acetohydrazide isomers begins with the esterification of the corresponding chlorophenol. researchgate.net In a typical procedure, a chlorophenol isomer (such as 2-chlorophenol (B165306) or 3-chlorophenol) is reacted with an ethyl haloacetate, like ethyl chloroacetate (B1199739), in the presence of a base and a suitable solvent. researchgate.netnih.gov For instance, the synthesis of 2-(2-chlorophenoxy)acetohydrazide (B1265988) involves refluxing 2-chlorophenol with ethyl chloroacetate and potassium carbonate in acetone. researchgate.net This reaction yields the intermediate ethyl 2-(chlorophenoxy)acetate.

The subsequent and final step is the hydrazinolysis of the synthesized ester. The ethyl 2-(chlorophenoxy)acetate intermediate is treated with hydrazine (B178648) hydrate (B1144303), usually in an alcohol solvent such as ethanol. researchgate.netresearchgate.net This reaction converts the ester functional group into the desired acetohydrazide moiety, resulting in the formation of the final 2-(chlorophenoxy)acetohydrazide product. researchgate.net The resulting solid can then be purified by recrystallization. researchgate.net

This two-step process is a versatile method applicable to various substituted phenols and is a cornerstone in the synthesis of numerous hydrazide derivatives.

Alternative Synthetic Pathways for Direct Hydrazide Synthesis

While the esterification-hydrazinolysis route is predominant, alternative pathways for the direct synthesis of hydrazides exist, although they are less commonly reported for 2-(3-chlorophenoxy)acetohydrazide specifically. Some general methods for direct hydrazide synthesis include the reaction of carboxylic acids with hydrazine in the presence of a coupling agent. However, for the synthesis of 2-(aryloxy)acetohydrazides, the reaction of an aryloxyacetic acid with hydrazine hydrate is a potential direct route. ijpsr.com This approach would bypass the initial esterification step, potentially offering a more streamlined synthesis.

Another theoretical approach could involve the direct N-alkylation of hydrazine with a suitable 2-(3-chlorophenoxy)acetyl halide. However, this method can be complicated by the potential for over-alkylation and other side reactions, making it a less controlled and, therefore, less favored synthetic strategy.

Design and Elaboration of Novel this compound Derivatives

The this compound scaffold serves as a valuable starting material for the synthesis of a wide array of novel chemical entities. Its reactive hydrazide group is a key functional handle for derivatization, enabling the formation of various linkages and the incorporation of the molecule into larger, more complex structures.

Formation of Schiff Bases and Hydrazone Linkages from 2-(Chlorophenoxy)acetohydrazide

A primary derivatization strategy for 2-(chlorophenoxy)acetohydrazide involves the condensation of its terminal amino group with various aldehydes and ketones to form Schiff bases or hydrazones. wikipedia.orgdergipark.org.tr This reaction is typically carried out by refluxing the acetohydrazide with the chosen carbonyl compound in a suitable solvent, often with a catalytic amount of acid.

This straightforward reaction allows for the introduction of a wide variety of substituents onto the 2-(chlorophenoxy)acetohydrazide core, leading to the generation of large chemical libraries. The resulting hydrazone linkage (-C=N-NH-C(O)-) is a key structural feature in many biologically active compounds. semanticscholar.org Examples of such derivatives include:

2-(3-chlorophenoxy)-n'-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide uni.lu

2-(3-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide

2-(3-chlorophenoxy)-n'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide uni.lu

2-(2-chlorophenoxy)-n'-(3-phenoxybenzylidene)acetohydrazide (B12057264) sigmaaldrich.com

2-(2-chlorophenoxy)-n'-(3-nitrobenzylidene)acetohydrazide sigmaaldrich.com

2-(2-chlorophenoxy)-n'-(4-hydroxybenzylidene)acetohydrazide sigmaaldrich.com

These examples showcase the versatility of the Schiff base reaction in creating a diverse range of molecular architectures from the parent acetohydrazide.

Incorporation of this compound into Diverse Heterocyclic Systems

The hydrazide functionality of this compound also serves as a key building block for the synthesis of various heterocyclic compounds. The nitrogen and oxygen atoms of the hydrazide can participate in cyclization reactions to form rings, leading to the creation of novel and complex molecular frameworks.

Synthesis of Thiazole-Hydrazide Conjugates

One notable example of heterocyclic synthesis from a hydrazide precursor is the formation of thiazole (B1198619) rings. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole nucleus. mdpi.com In the context of hydrazide derivatives, a common strategy involves the reaction of a thiosemicarbazide (B42300) with an α-haloketone.

To create a thiazole-hydrazide conjugate starting from a compound like this compound, a multi-step approach is typically necessary. First, the acetohydrazide would be converted to the corresponding thiosemicarbazide by reaction with a thiocyanate (B1210189) salt or isothiocyanate. This intermediate can then undergo the Hantzsch reaction with an appropriate α-halocarbonyl compound to yield the desired 2-hydrazinyl-1,3-thiazole derivative. nih.gov This methodology allows for the fusion of the (chlorophenoxy)acetohydrazide moiety with a thiazole ring, a common scaffold in medicinal chemistry. nih.gov

Development of Triazole-Based Derivatives

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, can be synthesized from this compound through several methodologies. One common approach involves the reaction of the acetohydrazide with isothiocyanates followed by cyclization.

A general synthesis involves reacting this compound with an appropriate isothiocyanate in a suitable solvent, such as ethanol, to form a thiosemicarbazide intermediate. This intermediate is then subjected to cyclization, often under basic conditions using an agent like sodium hydroxide, to yield the desired 1,2,4-triazole (B32235) derivative. worldwidejournals.comnih.govscispace.com The reaction with carbon disulfide in the presence of a base can also lead to the formation of a triazole ring system. nih.gov

The synthesis of 1,2,3-triazoles often utilizes a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. mdpi.comnih.gov While not a direct derivatization of the pre-formed acetohydrazide, this highlights a fundamental synthetic strategy for the triazole core itself. mdpi.comfrontiersin.org

Table 1: Synthesis of Triazole Derivatives

| Starting Material | Reagents | Product Type | Ref |

|---|---|---|---|

| 2-(Aryl/alkyl)acetohydrazide | Isothiocyanate, NaOH | 1,2,4-Triazole | scispace.com |

| Acid Hydrazide | Carbon disulfide, KOH, Hydrazine hydrate | 4-amino-1,2,4-triazole | |

| Aryl Azides | Ethyl Acetoacetate | 1,2,3-Triazole-4-carboxylic acids | nih.gov |

Formation of Oxadiazole-Containing Analogues

1,3,4-Oxadiazoles are another class of five-membered heterocycles that can be readily prepared from this compound. A prevalent method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acylhydrazide precursor. nih.govijper.org

One common route is the reaction of the acetohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This directly leads to the formation of the oxadiazole ring. Alternatively, the acetohydrazide can be reacted with carbon disulfide in a basic medium to form a dithiocarbamate (B8719985) salt, which can then be cyclized. nih.gov Another approach involves the reaction of the acetohydrazide with an aldehyde to form a hydrazone, which is subsequently cyclized to the oxadiazole using an oxidizing agent or a dehydrating agent like acetic anhydride. bioline.org.brresearchgate.net

Table 2: Synthesis of Oxadiazole Derivatives

| Starting Material | Reagents | Product Type | Ref |

|---|---|---|---|

| Naphthofuran-2-hydrazide | PABA, POCl₃ | 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |

| 2-(pyrimidin-2-ylthio)acetohydrazide | Carbon disulfide, KOH | 1,3,4-oxadiazole-2(3H)-thione | nih.gov |

| 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | Arylaldehydes | N'-substituted-acetohydrazide | bioline.org.brresearchgate.net |

Design of Quinoline (B57606) and Quinazoline (B50416) Acetohydrazide Derivatives

The synthesis of quinoline and quinazoline derivatives linked to an acetohydrazide moiety involves multi-step procedures. For quinoline derivatives, a common strategy is to first construct the quinoline core and then introduce the acetohydrazide side chain. rsc.orgpsu.edu For instance, a substituted quinoline with a suitable functional group can be reacted with ethyl chloroacetate, followed by treatment with hydrazine hydrate to yield the desired quinoline acetohydrazide. rsc.org

Similarly, for quinazoline derivatives, the synthesis often starts with the construction of the quinazolinone ring system. ekb.egnih.govopenmedicinalchemistryjournal.comresearchgate.net For example, a 2-substituted quinazolin-4(3H)-one can be reacted with ethyl chloroacetate in the presence of a base, followed by reaction with hydrazine hydrate to afford the corresponding 2-((4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide. ekb.egsemanticscholar.org These acetohydrazide derivatives can then be further modified, for example, by condensation with aldehydes to form Schiff bases. researchgate.net

Table 3: Synthesis of Quinoline and Quinazoline Acetohydrazide Derivatives

| Starting Material | Key Intermediate | Product Type | Ref |

|---|---|---|---|

| 7-fluoro-2-methoxyquinolin-8-ol | Ethyl 2-((7-fluoro-2-methoxyquinolin-8-yl)oxy)acetate | Quinoline acetohydrazide | rsc.org |

| 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one | Ethyl 2-((6,8-dibromo-2-(3,4-dichlorophenyl)-4-oxoquinazolin-3(2H)-yl)oxy)acetate | Quinazoline acetohydrazide | ekb.eg |

| 2-aminobenzamide | Isatoic anhydride | 3-amino-2-phenyl-quinazolin-4(3H)-one | researchgate.net |

Preparation of Metal Complexes Utilizing Acetohydrazide Ligands

The acetohydrazide functional group in this compound and its derivatives can act as a ligand to coordinate with various metal ions, forming metal complexes. semanticscholar.orgresearchgate.netslideshare.net The synthesis of these complexes typically involves reacting the acetohydrazide ligand with a metal salt, such as a chloride or nitrate (B79036) salt of the desired metal, in a suitable solvent like ethanol. semanticscholar.orgnih.gov

The reaction mixture is often heated under reflux to facilitate the complex formation. semanticscholar.org The resulting metal complexes precipitate from the solution upon cooling and can be isolated by filtration. The stoichiometry of the metal to ligand in the resulting complex can vary depending on the reaction conditions and the nature of the metal ion and the ligand. semanticscholar.orgresearchgate.net The coordination can occur through the oxygen and nitrogen atoms of the hydrazide group. semanticscholar.orgresearchgate.net

Table 4: Preparation of Metal Complexes

| Ligand | Metal Salt | Solvent | Ref |

|---|---|---|---|

| 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide | CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O | Ethanol | semanticscholar.org |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives | Cu(II), Ni(II), La(III) chlorides | Ethanol | nih.gov |

| 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid | Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ salts | Not Specified | researchgate.netslideshare.net |

Exploration of Biological Activity Spectrum and Pharmacological Potential

Antimicrobial Activity Profiling of 2-(Chlorophenoxy)acetohydrazide Derivatives

Hydrazide-hydrazone derivatives are a class of organic compounds known for their diverse pharmacological effects, including antimicrobial properties. The core structure, characterized by an azomethine group (–NH–N=CH–), is a key feature responsible for their biological activity.

Antibacterial Efficacy: In Vitro Studies against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have highlighted the potential of hydrazone derivatives as effective antibacterial agents. nih.gov These compounds have demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.

One study focused on novel hydrazide-hydrazones of 4-chlorophenylsulfonyl acid, which showed moderate to mild antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. nih.gov Another investigation into isonicotinoyl hydrazide analogs revealed that certain derivatives exhibited significant antibacterial activity, comparable to ampicillin (B1664943), against S. aureus. nih.gov The activity against other bacteria such as Bacillus cereus, E. coli, Salmonella typhimurium, and Proteus mirabilis was also noteworthy. nih.gov

The antibacterial efficacy of these compounds is often attributed to the presence of specific functional groups. The imino (–CH=N-), amino (NH2), and cyano (CN) groups, along with the inclusion of a thiazol ring, are thought to enhance their antibacterial properties. mdpi.com Furthermore, the presence of hydroxyl, bromo, and methoxy (B1213986) groups on the aromatic ring can also contribute to their potent activity. mdpi.com The mechanism of action is believed to involve interference with the integrity of the microbial cell wall and membrane. mdpi.com

Interactive Table: Antibacterial Activity of Hydrazide-Hydrazone Derivatives

| Compound Type | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| 4-chlorophenylsulfonyl acid hydrazide-hydrazones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi | Moderate to mild | nih.gov |

| Isonicotinoyl hydrazide analogs | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Salmonella typhimurium, Proteus mirabilis | Good to moderate, with some derivatives comparable to ampicillin against S. aureus | nih.gov |

Antifungal Investigations

The antifungal potential of hydrazide derivatives has also been a subject of extensive research. These compounds have shown efficacy against various fungal pathogens.

Acylhydrazone derivatives, for instance, have demonstrated potent, broad-spectrum antifungal activities with high specificity. nih.gov In studies against Sporothrix schenckii and Sporothrix brasiliensis, the causative agents of sporotrichosis, certain acylhydrazone derivatives exhibited higher activity both in vitro and in vivo than itraconazole, a commonly used antifungal drug. nih.gov Electron microscopy revealed that these compounds caused significant damage to the fungal cells, including thickening of the cell wall, discontinuity of the cell membrane, and cytoplasmic degeneration. nih.gov

Furthermore, the synthesis of 1,2,3-triazole phenylhydrazone derivatives has yielded compounds with significant activity against phytopathogenic fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. rsc.org In vivo testing confirmed the effectiveness of one such derivative in controlling rice sheath blight, rape sclerotinia rot, and fusarium head blight. rsc.org The structural features of these compounds, including the presence of a benzofuran (B130515) ring system, are considered important for their antifungal action. nih.gov

Interactive Table: Antifungal Activity of Hydrazide Derivatives

| Compound Type | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Acylhydrazone derivatives | Sporothrix schenckii, Sporothrix brasiliensis | Higher in vitro and in vivo activity than itraconazole; caused significant fungal cell damage. | nih.gov |

| 1,2,3-triazole phenylhydrazone derivatives | Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsici | Significant in vitro anti-phytopathogenic activity; effective in controlling fungal diseases in plants. | rsc.org |

Evaluation of Antiviral Potential of Hydrazide-Hydrazone Scaffolds

The versatile hydrazide-hydrazone scaffold has also been explored for its antiviral properties. Research has shown that these compounds can interfere with viral replication processes.

One area of investigation has been their potential as antagonists of HIV-1 budding. researchgate.net By targeting the interaction between the Gag p6 protein and the tumor susceptibility gene 101 (Tsg101), certain hydrazone and hydrazide-containing N-substituted glycines have shown the ability to disrupt this crucial step in the viral life cycle. researchgate.net These compounds exhibited a higher binding affinity to Tsg101 than the natural Gag p6, suggesting their potential as effective HIV budding inhibitors. researchgate.net

Anticancer Activity and Cytotoxicity Studies

The anticancer potential of 2-(3-chlorophenoxy)acetohydrazide and its derivatives represents another significant area of pharmacological research. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines through various mechanisms.

In Vitro Antiproliferative Effects on Diverse Human Cancer Cell Lines

Derivatives of 2-(chlorophenoxy)acetohydrazide have shown promising antiproliferative activity against a wide range of human cancer cell lines.

For example, hydrazone derivatives have been reported to inhibit the proliferation of cancer cells, with some showing lower IC50 values than the standard chemotherapeutic agent doxorubicin. Studies on phenanthrotriazine derivatives, a related class of compounds, also demonstrated significant antiproliferative effects against colorectal adenocarcinoma (HT-29), breast adenocarcinoma (MCF-7), and lymphoblastic leukemia (MOLT-4) cell lines. researchgate.net

Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were found to be more cytotoxic against human glioblastoma (U-87) cells than triple-negative breast cancer (MDA-MB-231) cells. nih.gov The introduction of specific substituents, such as a fluorine atom, was found to be crucial for enhancing the anticancer activity against glioblastoma cells. nih.gov Chalcone derivatives incorporating a 2-phenoxypyridin-3-yl moiety have also been synthesized and tested, showing IC50 values in the micromolar range against various cancer cell lines, including those resistant to conventional drugs. mdpi.com

Interactive Table: In Vitro Antiproliferative Activity of Hydrazide Derivatives

| Compound Type | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Hydrazide-hydrazone derivatives | Various human cancer cell lines | Some derivatives showed lower IC50 values than doxorubicin. | |

| Phenanthrotriazine derivatives | HT-29 (colorectal), MCF-7 (breast), MOLT-4 (leukemia) | Exhibited considerable antiproliferative effects. | researchgate.net |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | U-87 (glioblastoma), MDA-MB-231 (breast) | More cytotoxic against U-87 cells; specific substitutions enhanced activity. | nih.gov |

| 2-phenoxypyridin-3-yl naphthalene-1(2H)-one derivatives | CCRF-CEM, K562 (leukemia), A549 (lung), HCT116 (colon), U2OS (osteosarcoma) | Showed IC50 values in the micromolar range, including against drug-resistant cell lines. | mdpi.com |

Mechanistic Insights into Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of these hydrazide derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Studies on two new hydrazide compounds with nitro-thiophen and furan (B31954) substituents demonstrated a remarkable cytotoxic effect on K562 leukemic cells, with IC50 values in the nanomolar range. nih.gov This effect was attributed to the induction of apoptosis, as evidenced by a significant increase in annexin-V/PI staining, the sub-G1 population in cell cycle analysis, and an increased Bax/Bcl-2 ratio. nih.gov

Similarly, a semi-synthetic derivative of ent-3 beta-hydroxy-13-epi-manoyl oxide was found to exert its antiproliferative effect on human leukemic cell lines by inducing apoptosis in a time- and dose-dependent manner. nih.gov Flow cytometry experiments also suggested a delay in the G0/G1 phase of the cell cycle. nih.gov Further research on a novel 1,2,4-triazine (B1199460) sulfonamide derivative in colon cancer cells confirmed its ability to induce apoptosis through both intrinsic and extrinsic pathways. mdpi.com Lupane triterpene derivatives have also been shown to improve their antiproliferative effect on leukemia cells through the induction of apoptosis, generation of reactive oxygen species (ROS), and loss of mitochondrial membrane potential. mdpi.com

Enzyme Inhibition Profiles of Phenoxyacetohydrazide Derivatives

The phenoxyacetohydrazide scaffold has proven to be a fertile ground for the discovery of potent inhibitors against a range of clinically relevant enzymes.

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of infections caused by bacteria like Helicobacter pylori. The inhibition of urease is a key therapeutic strategy for treating peptic ulcers and other gastrointestinal disorders. Numerous studies have demonstrated that phenoxyacetohydrazide derivatives and their corresponding hydrazone Schiff bases are potent urease inhibitors. acs.orgchemcomp.com For example, a series of acyl hydrazones derived from flurbiprofen, which contains a related structural motif, showed significant urease inhibitory activity, with some compounds being more potent than the standard inhibitor, thiourea. nih.gov The activity of these compounds is often modulated by the nature and position of substituents on the aromatic rings. acs.orgnih.gov

Interactive Table: Urease Inhibitory Activity of Hydrazide-Hydrazone Derivatives

| Compound Reference | Structure Description | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

| Compound 30 nih.gov | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N'-(2,3-dihydroxybenzylidene)propanehydrazide | 18.92 ± 0.61 | 21.14 ± 0.42 |

| Compound 5 nih.gov | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanehydrazide | 25.12 ± 1.13 | 21.14 ± 0.42 |

| Compound 18 nih.gov | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N'-(3-methoxy-4-phenoxybenzylidene)propanehydrazide | 26.46 ± 0.44 | 21.14 ± 0.42 |

| Compound 31 nih.gov | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N'-(2,5-dihydroxybenzylidene)propanehydrazide | 28.12 ± 1.26 | 21.14 ± 0.42 |

β-Glucuronidase is an enzyme whose elevated activity is linked to the progression of several cancers, partly by reactivating carcinogenic metabolites in the colon. Consequently, inhibitors of this enzyme are considered potential anticancer agents. A significant body of research has highlighted that phenoxyacetohydrazide Schiff bases are effective inhibitors of β-glucuronidase. acs.orgmdpi.com A study dedicated to this class of compounds found that many derivatives exhibited potent inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, D-saccharic acid 1,4-lactone. mdpi.com

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in crucial physiological processes like pH regulation and CO₂ transport. rsc.org Specific isoforms, such as CA IX and CA XII, are overexpressed in tumors and are recognized as important anticancer targets. rsc.orgrsc.org While the primary class of CA inhibitors consists of sulfonamides, there is a growing interest in developing non-sulfonamide inhibitors to overcome issues of isoform selectivity and sulfa-related allergies. The hydrazide and hydrazone scaffolds have emerged as promising chemotypes in this area. rsc.org For instance, studies on benzimidazole-based hydrazone derivatives have identified potent inhibitors of human carbonic anhydrase II (hCA II). researchgate.net Although research specifically on this compound is limited in this context, the broader class of heterocyclic hydrazide derivatives represents a viable starting point for designing novel, non-sulfonamide CA inhibitors. rsc.org

The inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, is a primary strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. The hydrazide-hydrazone scaffold has been extensively explored for this purpose. Several studies have reported that arylhydrazide derivatives exhibit potent α-amylase inhibitory activity. researchgate.net In some cases, the synthesized compounds were found to be significantly more effective than acarbose, a standard clinical drug. researchgate.netresearchgate.net The structure-activity relationship suggests that substitutions on the aryl rings play a critical role in the inhibitory potency. researchgate.net

Interactive Table: α-Amylase Inhibitory Activity of Arylhydrazide Derivatives

| Compound Reference | Structure Description | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) |

| Compound 1j researchgate.net | Thiazolidinone derivative of arylhydrazide | 0.8 ± 0.05 | 1.70 ± 0.10 |

| Compound 1r researchgate.net | Thiazolidinone derivative of arylhydrazide | 0.9 ± 0.05 | 1.70 ± 0.10 |

| Compound 1k researchgate.net | Thiazolidinone derivative of arylhydrazide | 1.00 ± 0.05 | 1.70 ± 0.10 |

| Compound 1e researchgate.net | Schiff base of arylhydrazide | 1.10 ± 0.10 | 1.70 ± 0.10 |

| 4-Bromobenzohydrazone researchgate.net | Derivative with 2,4-dihydroxy substitution | 0.217 ± 0.012 | 1.34 ± 0.019 |

Emerging Pharmacological Applications of Related Acetohydrazide Scaffolds

The chemical tractability and biological activity of the acetohydrazide scaffold have led to its exploration in a wide range of therapeutic areas beyond enzyme inhibition. Hydrazide-hydrazone derivatives are recognized for a plethora of biological activities, including antimicrobial, anticonvulsant, antidepressant, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net

Clinically used drugs such as the antitubercular agent isoniazid (B1672263) and the antidepressant isocarboxazid (B21086) are based on a hydrazide structure, demonstrating the therapeutic success of this chemical class. nih.govresearchgate.net More recently, research has focused on developing novel hydrazide derivatives as anticancer agents targeting colon cancer, with some compounds showing the ability to induce apoptosis and cell cycle arrest. mdpi.com The versatility of the hydrazide functional group allows it to serve as a key building block for synthesizing complex heterocyclic compounds, further expanding its potential in drug discovery. nih.gov

Anti-diabetic Potential of Vanillin-Based Acetohydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are recognized for their diverse biological activities, including potential anti-diabetic effects. wisdomlib.orgwisdomlib.org Vanillin, a natural compound, has been used as a starting material in the synthesis of acetohydrazide-hydrazone derivatives to explore their therapeutic potential. wisdomlib.orgresearchgate.net

In one study, a series of vanillin-based acetohydrazide-hydrazone derivatives were synthesized and evaluated for their oral hypoglycemic activity in an alloxan-induced diabetic rat model. wisdomlib.org The results indicated that several derivatives possessed significant blood glucose-lowering capabilities. One derivative, where the substituent R was a 2,3-dihydrobenzofuran (B1216630) group, demonstrated a remarkable 65.35% reduction in blood glucose levels. wisdomlib.orgwisdomlib.org This level of activity was comparable to the reference drug, insulin, which showed a 69.77% reduction under the same conditions. wisdomlib.org Other derivatives with H or 3,5-dimethyl substitutions also showed moderate hypoglycemic activity. wisdomlib.org These findings highlight the potential of this class of compounds as a basis for developing new anti-diabetic agents. wisdomlib.org

Table 1: Hypoglycemic Effects of Vanillin-Based Acetohydrazide-Hydrazone Derivatives

| Compound | Substituent (R) | Blood Glucose Reduction (%) |

|---|---|---|

| Derivative 1 | 2,3-dihydrobenzofuran | 65.35% |

| Derivative 2 | 3,5-dimethyl | 58.22% |

| Derivative 3 | H | 54.62% |

| Derivative 4 | 2-Cl, 4-Fluoro | 53.22% |

| Derivative 5 | 4-NO2 | 52.44% |

| Intermediate Aldehyde | - | 49.22% |

| Insulin (Reference) | - | 69.77% |

Data sourced from studies on alloxan-induced diabetic rat models. wisdomlib.org

Anti-inflammatory Properties

Inflammation is a key factor in numerous diseases, prompting research into new anti-inflammatory agents. nih.govmdpi.com Hydrazone derivatives and related phenoxy acetohydrazide structures have been a focus of such research, aiming to develop compounds with potent activity. researchgate.netsemanticscholar.org A primary goal is to create new chemical entities that may offer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal toxicity due to their free carboxylic acid group. researchgate.net

Research into a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, which share structural similarities with the target compound, showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay. researchgate.net One particular derivative, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, exhibited a 32-58% reduction in inflammation over different time intervals, a result comparable to the reference drug diclofenac (B195802) (35-74% reduction). researchgate.net Further studies on novel phenoxy acetic acid derivatives identified compounds with potent selective inhibition of the COX-2 enzyme, a key target in inflammation. nih.gov Certain derivatives showed significant COX-2 inhibition with IC₅₀ values in the nanomolar range (0.06–0.09 μM), indicating strong pharmacological potential. nih.gov

Table 2: Anti-inflammatory Activity of Selected Hydrazide Derivatives

| Compound | Assay | Result | Reference Drug |

|---|---|---|---|

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | Carrageenan-induced rat paw edema | 32-58% reduction in inflammation | Diclofenac (35-74% reduction) |

| Phenoxy acetic acid derivative 5f | COX-2 Inhibition | IC₅₀ = 0.08 µM | Celecoxib (IC₅₀ = 0.05 µM) |

| Phenoxy acetic acid derivative 7b | COX-2 Inhibition | IC₅₀ = 0.06 µM | Celecoxib (IC₅₀ = 0.05 µM) |

IC₅₀ represents the half-maximal inhibitory concentration. researchgate.netnih.gov

Antiparasitic Efficacy (e.g., Anti-leishmanial, Anti-malarial)

The development of new antiparasitic drugs is a global health priority. Hydrazine (B178648) derivatives have been identified as a promising class of compounds, with studies reporting their potential antileishmanial activity. researchgate.net Specifically, 5-nitro-2-heterocyclic benzylidine hydrazides have been found to possess antileishmanial properties. researchgate.net

In the search for new antimalarial agents, a large series of prenyl-1,2,3-triazole derivatives were synthesized and tested against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This research identified thirteen analogs with antimalarial activity below an IC₅₀ of 10 μM against both chloroquine-sensitive and chloroquine-resistant strains. nih.gov Two compounds emerged as particularly promising leads, with IC₅₀ values below 3.0 μM. nih.gov While the newly synthesized compounds in this specific study did not show improved antileishmanial activity over previously reported analogs, other research has highlighted the potent leishmanicidal activity of structurally related compounds like 3,3'-(arylmethylene)bis(2-hydroxynaphthalen-1,4-diones) and 3,3′-diindolylmethanes. nih.gov This suggests that the broader structural class remains of interest for antiparasitic drug discovery. nih.gov

Table 3: Antimalarial Activity of Lead Prenyl-1,2,3-Triazole Derivatives

| Compound | P. falciparum Strain (CQ-sensitive) | P. falciparum Strain (CQ-resistant) |

|---|---|---|

| IC₅₀ (µM) | IC₅₀ (µM) | |

| Compound 1o | < 3.0 | < 3.0 |

| Compound 1r | < 3.0 | < 3.0 |

IC₅₀ represents the half-maximal inhibitory concentration against the parasite. CQ stands for Chloroquine. nih.gov

Anticonvulsant Activity

Hydrazone derivatives are well-established as a scaffold for anticonvulsant agents. semanticscholar.orgresearchgate.netnih.gov Numerous studies have synthesized and evaluated new hydrazone-based compounds for their ability to protect against seizures in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.comnih.govmdpi.com

In one study, a series of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazones were synthesized. nih.gov Several of these compounds, including those with o-methoxy, o-methyl, p-methyl, p-nitro, and p-dimethylamino substitutions, were found to be more active than the reference drug phenytoin (B1677684) in the pentylenetetrazole induced seizure test. nih.gov Another investigation focused on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com The most active substance from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a potent anticonvulsant effect in the MES test, providing 100% protection to the tested animals at a 100 mg/kg dose. mdpi.com This compound also showed a more beneficial median effective dose (ED₅₀) than the reference drug valproic acid in both the MES and 6 Hz tests. mdpi.com

Table 4: Anticonvulsant Activity of Lead Compounds in the Maximal Electroshock (MES) Test

| Compound | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|

| Compound 6 | 68.30 | > 500 | > 7.32 |

| Valproic Acid (Reference) | 252.74 | 430.20 | 1.70 |

ED₅₀ is the median effective dose required to protect 50% of animals from seizure. TD₅₀ is the median toxic dose causing neurological deficit. A higher Protective Index (PI) indicates a better safety margin. mdpi.com

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the discovery of new and effective drugs. mdpi.com Hydrazine derivatives have long been associated with tuberculostatic (inhibiting the growth of mycobacteria) activities. semanticscholar.orgresearchgate.net

Research has explored various heterocyclic compounds derived from acetohydrazide for their potential against Mycobacterium tuberculosis. For instance, α-[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide demonstrated in vitro activity against M. tuberculosis. rsc.org In a broader search for new antitubercular agents, a series of 2,4,6-trisubstituted-1,3,5-triazines were synthesized and evaluated. nih.gov From this series, fifteen compounds showed good to moderate activity, with Minimum Inhibitory Concentration (MIC) values in the range of 1.56-3.12 µg/mL against the H37Rv strain of M. tuberculosis. nih.gov Other research on 1,3-benzoxazine derivatives also identified compounds with potent activity against M. tuberculosis, with some showing efficacy similar to the frontline drug isoniazid. nih.gov These findings underscore the value of the hydrazide and related heterocyclic scaffolds in the development of novel antitubercular agents. nih.govnih.gov

Table 5: Mentioned Compounds in This Article

| Compound Name |

|---|

| This compound |

| Vanillin |

| Insulin |

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide |

| Diclofenac |

| Celecoxib |

| 3,3′-(arylmethylene)bis(2-hydroxynaphthalen-1,4-diones) |

| 3,3′-diindolylmethanes |

| Chloroquine |

| Phenytoin |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione |

| Valproic Acid |

| α-[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide |

Structure Activity Relationship Sar Elucidation of 2 3 Chlorophenoxy Acetohydrazide and Its Analogues

Influence of Substituents on the Phenoxy Ring on Biological Potency and Selectivity

The nature and position of substituents on the phenoxy ring of 2-(3-chlorophenoxy)acetohydrazide analogues play a pivotal role in modulating their biological activity. Research has shown that the presence of certain functional groups can significantly enhance or diminish the pharmacological potency and selectivity of these compounds.

Halogen substitution on the phenoxy ring is a key determinant of biological activity. Studies on a series of 2-(substituted phenoxy)acetic acid derivatives have revealed that the presence of a halogen atom generally enhances anti-inflammatory and analgesic activities. nih.gov For instance, the introduction of a bromine atom at the para-position of the phenoxy ring in a series of phenoxy acetic acid derivatives resulted in heightened inhibitory activity against COX-2, with IC50 values significantly lower than their unsubstituted counterparts. nih.govmdpi.com Specifically, a para-chloro substitution on a related phenyl ring also demonstrated superior inhibitory effects. nih.gov In another study on 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, chlorinated and fluorinated analogues were found to be the most promising, with para-substituted inhibitors being particularly potent. nih.gov

Beyond halogens, other substituents also exert a considerable influence. The presence of a nitro group has been associated with healthy anti-cancer, anti-inflammatory, and analgesic activities in some phenoxy derivatives. nih.gov However, the effect of a substituent can be complex and context-dependent. For example, in a study of trimethoxybenzoylhydrazones, a nitro substituent was found to increase the acidity of a nearby phenolic group and the susceptibility of the hydrazone to hydrolysis, which could impact its stability and bioavailability under physiological conditions. beilstein-journals.org Conversely, an electron-donating methyl group in the same position resulted in a more stable compound. beilstein-journals.org

The following table summarizes the influence of various substituents on the biological activity of phenoxy acetohydrazide analogues:

Interactive Data Table: Influence of Phenoxy Ring Substituents on Biological Activity| Substituent | Position | Observed Effect | Biological Activity | Reference |

| Bromine | para | Heightened inhibitory activity | Anti-inflammatory (COX-2) | nih.govmdpi.com |

| Chlorine | para | Superior inhibitory effects | Anti-inflammatory (COX-2) | nih.gov |

| Chlorine | para | Strong inhibitory activity | Acetylcholinesterase inhibition | nih.gov |

| Fluorine | para | Strong inhibitory activity | Acetylcholinesterase inhibition | nih.gov |

| Nitro | Not specified | Enhanced activity | Anti-cancer, Anti-inflammatory, Analgesic | nih.gov |

| Methyl | 3 | Increased stability | General | beilstein-journals.org |

| Nitro | 3 | Increased acidity and hydrolysis | General | beilstein-journals.org |

Impact of the Halogen (Chlorine) Position on Activity Profiles

The position of the halogen atom, particularly chlorine, on the phenoxy ring is a critical factor that dictates the activity profile of these compounds. Isomeric variations can lead to significant differences in potency and selectivity.

Research on chlorinated analogues of various heterocyclic compounds has consistently demonstrated the importance of the halogen's location. For instance, in a series of 4-thiazolidinone inhibitors, the para-chlorinated analogue was a stronger inhibitor of mosquito acetylcholinesterase compared to the meta- and ortho-substituted counterparts. nih.gov Similarly, for a series of 2-phenoxy-N-(1-phenylethyl) acetamide (B32628) analogues, halogen-containing derivatives, in general, showed enhanced anti-inflammatory function. nih.gov

In a study on substituted (2-phenoxyphenyl)acetic acids, halogen substitution in the phenoxy ring considerably enhanced anti-inflammatory activity. nih.gov Specifically, the [2-(2,4-dichlorophenoxy)phenyl]acetic acid derivative was identified as having the most favorable combination of potency and low toxicity. nih.gov This highlights that multiple halogen substitutions can also be a viable strategy for optimizing activity.

The following table illustrates the impact of chlorine position on the biological activity of phenoxy acetohydrazide analogues:

Interactive Data Table: Impact of Chlorine Position on Biological Activity| Compound Type | Chlorine Position | Observed Effect | Biological Activity | Reference |

| 4-Thiazolidinones | para | Strongest inhibitor in the series | Acetylcholinesterase inhibition | nih.gov |

| 4-Thiazolidinones | meta | Moderate inhibition | Acetylcholinesterase inhibition | nih.gov |

| 4-Thiazolidinones | ortho | Weaker inhibitor compared to para | Acetylcholinesterase inhibition | nih.gov |

| (2-Phenoxyphenyl)acetic acids | 2,4-dichloro | Favorable combination of potency and low toxicity | Anti-inflammatory | nih.gov |

Contribution of the Acetohydrazide and Hydrazone Moieties to Pharmacological Effects

The acetohydrazide (-C(O)NHNH2) and the derived hydrazone (-C(O)NHN=CH-) moieties are not merely linkers but are crucial pharmacophoric elements that significantly contribute to the pharmacological effects of this class of compounds.

The hydrazone moiety is a versatile scaffold known to be responsible for a wide array of biological activities, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer effects. saspublishers.comnih.govresearchgate.net The anticonvulsant potential of hydrazone derivatives is particularly well-documented, with numerous studies highlighting their efficacy in various seizure models. saspublishers.comnih.gov The presence of the azometine (-NHN=CH-) group in hydrazones is considered a key structural feature for their biological action. saspublishers.com

The acetohydrazide group itself is a critical component. The planarity of the acetohydrazide group, as observed in the crystal structure of 2-(2-chlorophenoxy)acetohydrazide (B1265988), is believed to be important for its interaction with biological targets. researchgate.net This group can participate in hydrogen bonding, which is a fundamental aspect of drug-receptor interactions. nih.gov The conversion of the hydrazide to a hydrazone by condensation with an aldehyde or ketone often leads to compounds with enhanced or altered biological activities. saspublishers.com For example, the synthesis of hydrazones from 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide resulted in compounds with potent anticonvulsant activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govnih.gov These models can provide valuable predictive insights for the design of new, more potent analogues.

While specific QSAR studies exclusively on this compound are not extensively reported in the searched literature, the principles of QSAR have been widely applied to related classes of compounds, such as other hydrazone derivatives and phenoxy analogues. nih.gov A QSAR study on pyrazole (B372694) derivatives as acetylcholinesterase inhibitors, for instance, revealed the importance of molecular volume and the number of multiple bonds for activity. Such models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive equation. nih.gov

For a hypothetical QSAR model of this compound analogues, the following descriptors would likely be important:

Electronic Descriptors: Parameters like Hammett constants (σ) for the substituents on the phenoxy ring would quantify their electron-donating or withdrawing nature, which can influence binding affinity.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) would describe the size and shape of the substituents, which can affect how the molecule fits into a binding pocket.

Lipophilic Descriptors: The partition coefficient (logP) would be crucial in predicting the compound's ability to cross cell membranes and reach its target.

Topological Descriptors: These describe the connectivity and branching of the molecule.

A well-validated QSAR model could predict the biological activity of newly designed analogues of this compound before their synthesis, thereby saving time and resources in the drug discovery process. mdpi.com The development of such models relies on a dataset of compounds with experimentally determined biological activities. nih.gov The statistical robustness of the model is typically assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). mdpi.com

Computational Chemistry and Molecular Modeling in 2 3 Chlorophenoxy Acetohydrazide Research

Density Functional Theory (DFT) Calculations for Electronic and Geometric Characterization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-(3-chlorophenoxy)acetohydrazide research, DFT calculations are pivotal for understanding the molecule's geometry, stability, and electronic properties, which are fundamental to its reactivity and biological activity. While specific DFT studies on the 3-chloro isomer are not extensively detailed in the provided literature, comprehensive studies on its isomers, such as 2-(4-chlorophenoxy)acetohydrazide, offer valuable comparative insights. These studies typically employ methods like the B3LYP functional with a 6-31+G(d,p) basis set to perform geometric optimization and calculate electronic properties. uomphysics.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a significant descriptor of molecular reactivity; a smaller gap generally implies higher reactivity and polarizability. chemrxiv.org

In computational studies of related phenoxy acetamide (B32628) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over areas that can accept electron density. nih.gov This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

Table 1: Key Reactivity Descriptors from HOMO-LUMO Analysis

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.govwikipedia.org |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. chemrxiv.org |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. chemrxiv.org |

This table provides a generalized overview of reactivity descriptors. Specific values for this compound would require a dedicated DFT study.

Conformational Analysis and Stability Predictions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational conformational analysis can predict the most stable arrangement of atoms in a molecule. For phenoxy acetohydrazide derivatives, a key feature is the dihedral angle between the plane of the phenyl ring and the acetohydrazide group. nih.gov

In the crystal structure of the related compound 2-(4-chlorophenoxy)acetohydrazide, the molecule is observed to be only slightly bent, with a dihedral angle of 14.93(17)° between the chlorophenyl ring and the C-C(=O)-N group. nih.gov This near-planar conformation is a common feature in similar structures. nih.gov However, the presence of steric hindrance can lead to more perpendicular arrangements. nih.gov DFT calculations can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the rotational barriers between them, thus providing insights into the conformations that are likely to be biologically relevant.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com

Identification of Putative Binding Sites and Modes within Target Enzymes

Docking studies on various phenoxy acetohydrazide derivatives have been successful in identifying their binding modes within the active sites of enzymes like urease and cyclooxygenase (COX). nih.govmdpi.com For instance, in a study on urease inhibitors, molecular docking was employed to explore the binding interactions of synthesized analogs with the enzyme's active site. nih.gov Similarly, derivatives of 2-(2,4-dichlorophenoxy)acetic acid were docked into the active site of COX-2 to evaluate their potential as anti-inflammatory agents. mdpi.com These studies typically reveal that the ligand positions itself within a specific pocket of the enzyme, adopting a conformation that maximizes favorable interactions.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Halogen Bonding)

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Molecular docking simulations provide detailed information about these interactions. Key interactions observed for this class of compounds include:

Hydrogen Bonding: The hydrazide moiety (-CONHNH2) is a potent hydrogen bond donor and acceptor, often forming crucial hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov The carbonyl oxygen and the N-H groups are common participants in these interactions.

Pi-Stacking and Pi-Alkyl Interactions: The chlorophenyl ring can engage in pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues of the protein, contributing to the binding affinity.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on the protein. In the crystal structure of 2-(4-chlorophenoxy)acetohydrazide, Cl···Cl interactions have been noted, suggesting the potential for such interactions in a biological context as well. nih.gov

Prediction of Binding Affinities and Elucidation of Inhibitory Mechanisms

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a scoring function or binding energy (e.g., in kcal/mol). mdpi.com A lower binding energy generally indicates a more stable complex and potentially a more potent inhibitor. Studies on derivatives have shown binding energies ranging from -8.9 to -10.4 kcal/mol for COX-2, indicating strong complex formation. mdpi.com By analyzing the binding pose and the network of interactions, researchers can elucidate the mechanism of inhibition. For example, a ligand might block the substrate's access to the catalytic site or induce a conformational change in the enzyme that renders it inactive. These predictions are invaluable for structure-activity relationship (SAR) studies, helping to rationalize why certain substituents on the phenoxy acetohydrazide scaffold lead to enhanced or diminished biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the intricate and dynamic interactions between a ligand, such as this compound, and its target protein at an atomic level. These simulations provide valuable insights that complement static molecular docking studies by introducing the element of time and allowing for the flexibility of both the ligand and the protein. This section explores the application of MD simulations in elucidating the dynamic behavior of ligand-protein complexes, focusing on binding stability, conformational changes, and the validation of docking hypotheses.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications can be understood from studies on analogous phenoxyacetamide and hydrazide derivatives. nih.govresearchgate.netthaiscience.infonih.gov

Investigation of Ligand-Protein Binding Stability over Time

A primary application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex over a simulated period, typically ranging from nanoseconds to microseconds. nih.gov This analysis is crucial for determining whether a binding pose predicted by molecular docking is likely to be maintained in a dynamic physiological environment.

The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms from their initial docked positions. A low and stable RMSD value over the simulation time suggests that the complex is in a stable equilibrium and the ligand remains securely bound in the active site. Conversely, a high or fluctuating RMSD may indicate that the ligand is unstable in the binding pocket and may be dissociating. For instance, in studies of other small molecule inhibitors, stable RMSD values around 2 Å for the protein-ligand complex are often indicative of a stable binding interaction. mdpi.com

Another key metric is the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein throughout the simulation. MD simulations can quantify the persistence of these interactions. A high occupancy of specific hydrogen bonds during the simulation reinforces the importance of those interactions for the stability of the complex. In studies of phenoxyacetamide derivatives, it has been shown that stable binding is often correlated with the maintenance of key hydrogen bonds and hydrophobic interactions within the target's binding pocket. nih.govnih.gov

| Simulation Parameter | Typical Value/Observation for Stable Complex | Significance |

| Simulation Time | 50 - 100 ns or more | Allows for sufficient sampling of conformational space to assess stability. |

| RMSD of Protein | Stable fluctuation around a low value (e.g., < 3 Å) | Indicates the overall structural integrity of the protein is maintained upon ligand binding. |

| RMSD of Ligand | Stable fluctuation within the binding pocket (e.g., < 2 Å) | Suggests the ligand maintains a consistent binding mode. |

| Key Hydrogen Bonds | High occupancy (> 75%) throughout the simulation | Confirms the importance of specific polar interactions for binding affinity and stability. |

| Hydrophobic Contacts | Consistent interaction with non-polar residues | Highlights the role of the hydrophobic effect in ligand binding. |

Analysis of Conformational Changes in Ligand and Target during Interaction

MD simulations provide a dynamic view of the conformational changes that both the ligand and the protein undergo upon binding. frontiersin.org Unlike rigid docking, MD simulations allow the protein's side chains and even its backbone to adjust to the presence of the ligand, a phenomenon known as "induced fit."

By analyzing the trajectory of the simulation, researchers can identify subtle but significant conformational shifts in the protein's active site residues. These changes can either enhance or diminish the binding affinity and can be crucial for the protein's biological function. For example, the binding of an antagonist to a receptor might induce a conformational change that prevents the binding of a co-activator protein, thereby blocking its function. frontiersin.org

The flexibility of the ligand itself is also a critical factor. For a molecule like this compound, which has several rotatable bonds, MD simulations can explore its various accessible conformations within the binding pocket. This analysis can reveal the most energetically favorable conformation for binding and how the ligand adapts its shape to fit the active site. The root-mean-square fluctuation (RMSF) is a useful parameter to analyze, as it indicates the flexibility of different parts of the protein and ligand during the simulation. Regions of the protein with high RMSF values are more flexible, while lower values indicate more stable regions.

| Analysis Technique | Information Gained | Relevance to this compound Research |

| RMSF Analysis | Identifies flexible and rigid regions of the protein and ligand. | Can highlight which parts of the protein are involved in the induced-fit mechanism and which parts of the ligand are conformationally constrained upon binding. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds in the ligand. | Reveals the preferred torsional angles of the flexible acetohydrazide linker within the binding site. |

| Cluster Analysis | Groups similar conformations from the simulation trajectory. | Can identify the most dominant and functionally relevant conformations of the ligand-protein complex. |

Validation of Docking Poses and Mechanistic Hypotheses

MD simulations are an essential tool for validating the results of molecular docking studies. thaiscience.infonih.gov While docking provides a static snapshot of a potential binding mode, MD simulations test the dynamic stability of that pose. nih.gov A docking pose that is not stable in an MD simulation is less likely to represent the true binding mode. Studies have shown that a significant percentage of incorrect docking poses can be identified and discarded based on their instability during MD simulations. nih.gov

Furthermore, MD simulations can be used to test and refine mechanistic hypotheses. For example, if a particular hydrogen bond is hypothesized to be critical for a ligand's activity, an MD simulation can be run on a mutant protein where the corresponding amino acid has been changed. If the simulation shows a significant decrease in binding stability, it provides strong evidence for the importance of that interaction.

In the context of phenoxyacetamide derivatives, MD simulations have been used to confirm that the top-ranked compounds from virtual screening can maintain a stable binding mode within the target protein, thus validating their potential as inhibitors. nih.gov The calculation of binding free energies from MD simulation trajectories, using methods like MM/PBSA or MM/GBSA, can also provide a more accurate estimation of binding affinity than docking scores alone, further helping to validate and rank potential drug candidates.

Advanced Research Directions and Future Perspectives for 2 3 Chlorophenoxy Acetohydrazide Research

Rational Design of Next-Generation 2-(3-Chlorophenoxy)acetohydrazide Analogues with Enhanced Specificity and Potency

The rational design of next-generation analogues of this compound is a key focus for enhancing their therapeutic potential. This process involves a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of more specific and potent compounds. patsnap.com

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of rational design is the systematic study of how modifications to the chemical structure of this compound and its derivatives influence their biological activity. patsnap.commdpi.com By analyzing the impact of different substituents on the phenoxy and acetohydrazide moieties, researchers can identify key functional groups responsible for desired pharmacological effects. These studies are crucial for pinpointing modifications that can lead to increased potency and selectivity. patsnap.com

The hydrazide-hydrazone linker, -(CO)–NH–N=CH–, and the terminal benzene (B151609) units are critical components in the design of these molecules. mdpi.com The structural flexibility of the hydrazide group allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, which is essential for developing derivatives with targeted activities. nih.gov

Enhancing Potency and Selectivity: The primary goal of designing new analogues is to improve their potency, meaning that smaller concentrations of the compound are needed to produce a therapeutic effect. Simultaneously, enhancing selectivity is crucial to minimize off-target effects and potential toxicity. This is achieved by modifying the core structure to optimize its interaction with the intended biological target while reducing its affinity for other molecules. patsnap.com

Exploration of Multi-Target Directed Ligands Based on the Acetohydrazide Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has highlighted the limitations of the "one-target, one-drug" approach. nih.gov This has led to a growing interest in multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The acetohydrazide scaffold, a key feature of this compound, is a versatile platform for developing such MTDLs. nih.govmdpi.com

The traditional drug discovery paradigm is shifting towards designing single compounds that can modulate multiple targets, offering the potential for improved efficacy and a better safety profile. nih.gov By integrating different pharmacophores into the acetohydrazide framework, researchers can create hybrid molecules capable of addressing the multifaceted nature of complex diseases. acs.orgacs.org This strategy has been particularly explored in the context of Alzheimer's disease, where targeting enzymes like cholinesterase and monoamine oxidase, as well as preventing amyloid-β aggregation, is crucial. nih.govebi.ac.uk

The structural diversity and synthetic accessibility of hydrazide derivatives make them ideal candidates for the development of MTDLs. mdpi.com Their ability to interact with various biological targets has been demonstrated across a range of therapeutic areas, including anti-inflammatory and anticancer applications. nih.govacs.org

Integration of High-Throughput Virtual Screening and Computational Workflows for Novel Target Identification

In modern drug discovery, computational methods play a pivotal role in accelerating the identification of new drug candidates and their biological targets. rsc.orgbeilstein-journals.org High-throughput virtual screening (HTVS) allows for the rapid in silico evaluation of large compound libraries against specific biological targets. nih.govnih.govrsc.org

Virtual Screening Techniques: These computational methods can predict the binding affinity and interaction of thousands to millions of molecules with a target protein, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. beilstein-journals.orgnih.gov This approach is not only cost-effective but also time-efficient. techniques-ingenieur.fr For instance, virtual screening has been successfully employed to identify inhibitors for various enzymes, including those relevant to viral infections and cancer. nih.govnih.gov

Novel Target Identification: Beyond screening for activity against known targets, computational approaches are increasingly used for de novo target identification. nih.govnih.gov By using the structure of this compound and its analogues as a query, researchers can perform inverse virtual screening to search databases of biological targets and identify potential proteins with which these compounds might interact. nih.gov This can uncover novel mechanisms of action and expand the therapeutic applications of this class of molecules. The integration of various computational tools, from molecular docking to molecular dynamics simulations, provides a powerful workflow for modern drug discovery. rsc.orgnih.govresearchgate.net Phenotypic screening libraries, which contain compounds with diverse biological activities, can also be utilized in conjunction with computational methods to identify new targets and mechanisms. enamine.netotavachemicals.com

Strategic Lead Optimization and Preclinical Development Methodologies for Potential Therapeutic Agents

Once a promising "hit" compound is identified, the next critical phase is lead optimization. patsnap.com This iterative process involves chemically modifying the lead compound to improve its drug-like properties, such as efficacy, selectivity, and pharmacokinetic profile, while minimizing potential toxicity. patsnap.com3biotech.comcriver.com

Lead Optimization Strategies: The goal of lead optimization is to transform a promising lead into a preclinical candidate. patsnap.comcriver.com This involves a multidisciplinary approach that combines medicinal chemistry, computational modeling, and biological testing. ajrconline.org Structure-activity relationship (SAR) studies continue to be vital in this phase to guide the chemical modifications. patsnap.com For example, a study on 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) analogues demonstrated how systematic modifications could lead to potent inhibitors of the lipoxygenase (LOX) enzyme. nih.gov

Preclinical Development: Before a compound can be tested in humans, it must undergo rigorous preclinical evaluation. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety profile through in vitro and in vivo toxicology studies. 3biotech.com The data gathered during this phase is essential for predicting the compound's behavior in the human body and for establishing a safe starting dose for clinical trials. The development of hydrazide derivatives as potential therapeutic agents requires careful consideration of these preclinical steps to ensure their successful translation from the laboratory to the clinic. nih.gov

Interactive Data Table: Research Focus on this compound and its Derivatives

| Research Area | Key Methodologies | Desired Outcomes |

| Rational Design | Structure-Activity Relationship (SAR) studies, chemical synthesis of analogues. | Enhanced potency and selectivity of compounds. |

| Multi-Target Directed Ligands | Molecular hybridization, pharmacophore combination. | Single molecules with activity against multiple disease targets. |

| Computational Screening | High-throughput virtual screening, molecular docking, inverse screening. | Identification of novel drug candidates and biological targets. |

| Lead Optimization | Iterative chemical modification, ADME/Tox profiling. | Development of preclinical candidates with improved drug-like properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.